molecular formula C16H21NO5 B12622016 (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone CAS No. 913541-65-8

(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone

Cat. No.: B12622016
CAS No.: 913541-65-8
M. Wt: 307.34 g/mol
InChI Key: AUPSEXUCHLBIKK-GXTWGEPZSA-N
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Description

(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a cyclohexanone core with a nitroethyl group and a dimethoxyphenyl substituent, making it a complex molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2,4-dimethoxybenzaldehyde.

    Formation of Nitroalkene: The first step involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form the corresponding nitroalkene.

    Michael Addition: The nitroalkene undergoes a Michael addition with cyclohexanone in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.

    Oxidation: Potassium permanganate, water solvent, elevated temperature.

    Substitution: Sodium hydride, dimethylformamide solvent, room temperature.

Major Products

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-[(S)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
  • (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclopentanone
  • (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cycloheptanone

Uniqueness

(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is unique due to its specific chiral configuration and the presence of both nitro and dimethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

913541-65-8

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(2,4-dimethoxyphenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C16H21NO5/c1-21-11-7-8-13(16(9-11)22-2)14(10-17(19)20)12-5-3-4-6-15(12)18/h7-9,12,14H,3-6,10H2,1-2H3/t12-,14+/m0/s1

InChI Key

AUPSEXUCHLBIKK-GXTWGEPZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2CCCCC2=O)OC

Origin of Product

United States

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